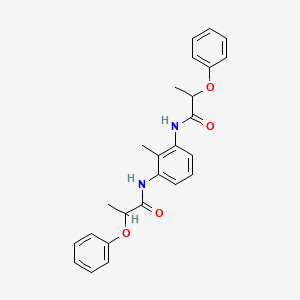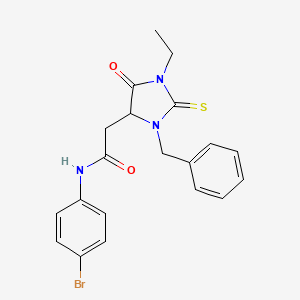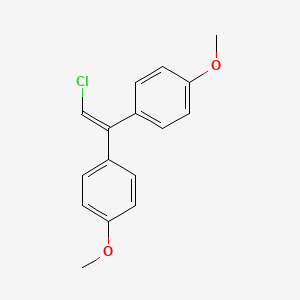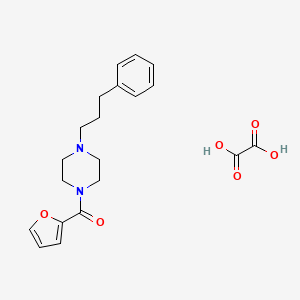
N,N'-(2-methyl-1,3-phenylene)bis(2-phenoxypropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2-methyl-1,3-phenylene)bis(2-phenoxypropanamide), commonly known as MPDP, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. MPDP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 502.64 g/mol.
Mecanismo De Acción
The mechanism of action of MPDP is not fully understood. However, it is believed that MPDP interacts with metal ions to form stable complexes, which can then be used for various applications such as drug delivery or corrosion inhibition.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of MPDP. However, studies have shown that MPDP is not toxic to human cells and has low cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPDP in lab experiments is its ability to form stable complexes with metal ions, which can be used for various applications. However, one limitation is the lack of information on its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on MPDP. Firstly, further studies are needed to fully understand the mechanism of action of MPDP and its potential applications in drug delivery and corrosion inhibition. Additionally, research could be conducted to investigate the potential use of MPDP in other fields such as agriculture or environmental science. Finally, studies could be conducted to investigate the potential side effects of MPDP and its safety for human use.
Métodos De Síntesis
MPDP can be synthesized through a multi-step process starting from 2-methyl-1,3-phenylenediamine and 2-phenoxypropanoic acid. The first step involves the reaction of 2-methyl-1,3-phenylenediamine with phosgene to form 2-methyl-1,3-phenylenediisocyanate. This intermediate is then reacted with 2-phenoxypropanoic acid to form MPDP.
Aplicaciones Científicas De Investigación
MPDP has been studied for its potential use as a corrosion inhibitor for metals, as well as its antibacterial and antifungal properties. Additionally, MPDP has been investigated for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-22(26-24(28)18(2)30-20-11-6-4-7-12-20)15-10-16-23(17)27-25(29)19(3)31-21-13-8-5-9-14-21/h4-16,18-19H,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYKUYUCADSQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)



![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)


